N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a butan-2-yl group and two methyl groups attached to the pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-amine: A simpler analog without the butan-2-yl group.
N-{[1-(ethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine: Similar structure with an ethyl group instead of butan-2-yl.
N-{[1-(propyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine: Similar structure with a propyl group.
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes, potentially leading to improved bioavailability and efficacy in certain applications.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-10(2)18-12(6-7-15-18)8-14-13-9-16-17(4)11(13)3/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
QMZVGVFZIXCBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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